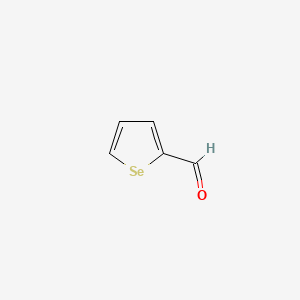

2-Selenophenecarboxaldehyde

Description

Properties

IUPAC Name |

selenophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4OSe/c6-4-5-2-1-3-7-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBORNIRMFZCGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[Se]C(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4OSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179793 | |

| Record name | 2-Selenophenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25109-26-6 | |

| Record name | 2-Selenophenecarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025109266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Selenophenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | selenophene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Regioselective Vilsmeier-Haack Formylation Protocols for 2-Selenophenecarboxaldehyde Synthesis

The Vilsmeier-Haack reaction is a well-established and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including selenophene (B38918). ijpcbs.comorganic-chemistry.org This reaction demonstrates excellent regioselectivity, typically yielding this compound with high efficiency. The process involves the use of a Vilsmeier reagent, generated in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and a halide such as phosphorus oxychloride (POCl₃). wikipedia.orgnumberanalytics.com

The efficiency of the Vilsmeier-Haack formylation of selenophene is highly dependent on the optimization of reaction parameters. numberanalytics.com Key variables include the ratio of reagents, temperature, and reaction time. Studies have focused on fine-tuning these conditions to maximize the yield and purity of this compound, with some protocols achieving near-quantitative conversion. The solvent, typically DMF, also serves as a reagent in the formation of the electrophilic Vilsmeier reagent. While the reaction is often conducted at temperatures ranging from 0 °C to room temperature, slight heating can sometimes be employed. The use of alternative reagents like phthaloyl dichloride with DMF has been explored to develop more environmentally benign procedures where the phthalic anhydride (B1165640) byproduct can be easily recovered. researchgate.net

| Reagents | Typical Ratio (Substrate:Reagent) | Temperature | Typical Yield | Reference |

|---|---|---|---|---|

| POCl₃ / DMF | 1 : 1.5 (Substrate : Vilsmeier Reagent) | 0 °C to Room Temp | >80% | nrochemistry.com |

| (Chloromethylene)dimethyliminium Chloride / DMF | 1 : 1.5 | 0 °C to Room Temp | 77% | nrochemistry.com |

The mechanism of the Vilsmeier-Haack reaction proceeds through several well-defined steps. name-reaction.com

Formation of the Vilsmeier Reagent : The reaction is initiated by the interaction of N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) to generate a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent. wikipedia.orgnumberanalytics.comnrochemistry.com

Electrophilic Attack : The electron-rich selenophene ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. nrochemistry.comname-reaction.com Due to the electronic properties of the selenophene ring, this attack occurs with high regioselectivity at the 2-position, which is more electron-rich and less sterically hindered. chemistrysteps.com

Formation of an Iminium Intermediate : The electrophilic substitution leads to the formation of a cationic sigma complex, which rearomatizes by losing a proton to form a stable iminium salt intermediate. wikipedia.orgnrochemistry.com

Hydrolysis : The final step involves the aqueous workup of the reaction mixture. name-reaction.com The iminium intermediate undergoes hydrolysis, which cleaves the carbon-nitrogen double bond and releases the final product, this compound. wikipedia.org

Multi-Step Synthesis Strategies for this compound and its Precursors

Multi-step synthetic sequences provide alternative routes to this compound, often starting from more complex precursors or when specific substitution patterns are desired. udel.edulibretexts.org These strategies rely on the controlled manipulation and interconversion of functional groups. ub.edufiveable.me

One multi-step approach involves the use of selenophene derivatives that are substituted at multiple positions, such as selenophene-2,5-dicarboxaldehyde. This precursor can be synthesized and then selectively modified to yield the mono-aldehyde. researchgate.net The key challenge lies in the selective reduction of one aldehyde group while preserving the other. This can be achieved using carefully chosen reducing agents and controlled reaction conditions. For instance, mild reducing agents like sodium borohydride (B1222165) can, under specific stoichiometric and temperature control, preferentially reduce one carbonyl group. This pathway is particularly useful for creating specific isomers that might be difficult to access through direct formylation.

Functional group interconversion is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. fiveable.meyoutube.com In the context of this compound synthesis, several such manipulations are employed.

Oxidation : The aldehyde can be synthesized by the oxidation of the corresponding primary alcohol, 2-selenophenemethanol. Common oxidizing agents like potassium permanganate (B83412) or those used in Swern or Dess-Martin oxidations can effect this transformation.

Reduction : Conversely, this compound can be reduced to 2-selenophenemethanol using reducing agents such as sodium borohydride or lithium aluminum hydride. imperial.ac.uk

Other Manipulations : Indirect routes can also be employed, such as the bromination of a selenophene derivative followed by further functional group manipulations to introduce the aldehyde functionality. For example, a methyl group on the selenophene ring can be brominated and then converted to an alcohol, which is subsequently oxidized to the aldehyde.

| Transformation | Starting Material | Product | Typical Reagents | Reference |

|---|---|---|---|---|

| Oxidation | 2-Selenophenemethanol | This compound | Potassium permanganate, Hydrogen peroxide | |

| Reduction | This compound | 2-Selenophenemethanol | Sodium borohydride, Lithium aluminum hydride | |

| Substitution | This compound | 2-Selenophenecarboxylic acid derivatives | Organolithium or Grignard reagents |

Radical and Catalytic Cyclization Approaches to Selenophene Ring Formation with Aldehyde Functionality

Modern synthetic methods have introduced advanced radical and catalytic cyclization strategies for constructing the selenophene ring itself, often with the desired functionality incorporated during the cyclization process. mdpi.combohrium.com These methods provide access to a wide range of substituted selenophenes.

Copper-Catalyzed Cyclization : Protocols involving copper catalysis have been developed for the synthesis of selenophenes. mdpi.com For instance, the intramolecular cyclization of 1,3-dienyl bromides in the presence of potassium selenocyanate (B1200272) (KSeCN) and copper oxide nanoparticles can form the selenophene ring. mdpi.com These reactions can be designed to produce selenophenes bearing substituents that can be converted to an aldehyde group. Another copper-catalyzed approach involves the [2+2+1] cyclization of terminal alkynes with elemental selenium, yielding 2,5-disubstituted selenophenes. rsc.org

Iodine-Promoted Cyclization : Electrophilic cyclization promoted by iodine is another powerful tool. mdpi.com The reaction of selenoenynes with iodine can lead to the formation of 3-iodo-selenophenes, which are versatile intermediates for further functionalization. mdpi.comacs.org

Palladium-Catalyzed Reactions : Palladium-catalyzed C-H bond activation and functionalization have emerged as a sophisticated strategy for modifying selenophenes, enabling the direct introduction of various functional groups and the construction of complex selenophene-based systems.

Silver-Mediated Radical Cyclization : Silver-mediated radical addition-cyclization of precursors like 2-alkynyl-selenoanisoles with other reagents has been shown to produce benzo[b]selenophenes. bohrium.comchim.it This radical pathway allows for the construction of the selenophene core under mild conditions. chim.it

These advanced cyclization methods offer powerful alternatives to classical approaches, enabling the synthesis of structurally diverse selenophenes, including those that can serve as direct precursors to this compound. nih.gov

Copper-Catalyzed Intramolecular Cyclization Mechanisms

The synthesis of selenophene rings, including those bearing aldehyde functionalities, has been advanced through the use of copper catalysis. A notable strategy involves the intramolecular cyclization of precursor molecules, where copper plays a pivotal role in facilitating the ring-closure reaction. Recent protocols have utilized copper oxide nanoparticles in conjunction with potassium selenocyanate (KSeCN) for the cyclization of dienyl bromides, leading to the formation of substituted selenophene rings.

The mechanistic pathway for these copper-catalyzed reactions often involves the in-situ generation of an active copper species. For instance, in related borylative cyclizations, an active LCu-Bpin intermediate is typically formed from the reaction of a copper salt, a base, and a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). encyclopedia.pub This active copper complex then participates in the key bond-forming steps. One proposed mechanism involves the enantioselective borocupration across a double bond in the substrate to generate an organocopper intermediate. encyclopedia.pub This intermediate then undergoes intramolecular cyclization to construct the heterocyclic ring. encyclopedia.pubnih.gov In the context of selenophene synthesis, a similar process can be envisioned where a copper-selenide species, formed from KSeCN and the copper catalyst, adds to an unsaturated bond, initiating the cyclization cascade to yield the selenophene core. The reaction is thought to proceed via an initial oxycupration of an alkene, followed by homolysis of the resulting carbon-copper bond and subsequent hydrogen atom transfer. nih.gov

This catalytic approach offers a powerful tool for constructing functionalized heterocycles, with the potential for high selectivity and efficiency under relatively mild conditions. nih.gov

Exploration of Selenium-Centered Radical Intermediates in Cyclization Reactions

An alternative and significant mechanistic pathway in the formation of selenophenes involves the generation and cyclization of selenium-centered radicals. This approach is distinct from metal-mediated ionic pathways and provides a different strategy for ring construction. In methods utilizing potassium selenocyanate (KSeCN), the reaction is believed to proceed through the homolytic cleavage of the Se-CN bond. This cleavage generates a highly reactive selenium-centered radical.

Once formed, this selenium radical intermediate undergoes an intramolecular cyclization by adding to a suitably positioned unsaturated bond (e.g., an alkene or alkyne) within the same molecule. This step forms the core five-membered selenophene ring. The radical nature of the intermediate makes this method effective for specific types of precursors. The process is often initiated without the need for strong acids or bases, relying instead on conditions that favor radical formation. The use of radical trapping agents like TEMPO has been shown to inhibit such reactions, providing experimental support for the radical pathway. nih.gov This strategy, which leverages the unique reactivity of selenium, has been successfully applied to the synthesis of various substituted selenophenes.

Innovative Approaches for Introducing Aldehyde Functionality into Selenophene Rings

The introduction of an aldehyde group onto a pre-formed selenophene ring is a crucial transformation for creating versatile building blocks like this compound.

Vilsmeier-Haack Formylation: The most traditional and widely used method for this purpose is the Vilsmeier-Haack reaction. ontosight.ai This reaction employs a Vilsmeier reagent, which is generated in-situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly dimethylformamide (DMF). The electrophilic Vilsmeier reagent attacks the electron-rich selenophene ring, preferentially at the 2-position due to the directing effect of the selenium atom and higher stability of the cationic intermediate. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final this compound. This method is generally effective and provides good yields.

Titanium Tetrachloride-Mediated Formylation: An innovative and alternative approach involves the use of dichloromethyl methyl ether (CHCl₂OMe) in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄). nih.gov This method has been explored for the formylation of a wide range of electron-rich aromatic rings. nih.gov The reaction proceeds by mixing the aromatic substrate with TiCl₄, followed by the addition of dichloromethyl methyl ether. nih.gov The reaction is typically quenched with an aqueous solution to hydrolyze the intermediate and afford the aldehyde. nih.gov For certain substrates, this method offers advantages in terms of regioselectivity and reaction conditions. nih.gov

Interactive Table: Comparison of Formylation Methods for Selenophene

| Feature | Vilsmeier-Haack Formylation | TiCl₄-Mediated Formylation |

| Reagents | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | Dichloromethyl methyl ether (CHCl₂OMe), Titanium tetrachloride (TiCl₄) nih.gov |

| Mechanism | Electrophilic attack by in-situ generated Vilsmeier reagent | Lewis acid-activated electrophilic formylation nih.gov |

| Typical Temp. | 0 °C to room temperature | 0 °C nih.gov |

| Advantages | Well-established, reliable, good yields | Potentially higher regioselectivity for certain aromatics, alternative to POCl₃ nih.gov |

| Limitations | Uses corrosive POCl₃ | Requires stoichiometric amounts of strong Lewis acid nih.gov |

Purity Validation Methodologies in Synthetic Protocols

Ensuring the purity of synthesized this compound is critical for its use in further applications. A combination of spectroscopic and chromatographic techniques is employed for comprehensive purity validation.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is one of the most powerful tools for structural elucidation and purity assessment.

¹H NMR: Provides information on the number, environment, and coupling of protons, confirming the presence of the aldehyde proton and the selenophene ring protons.

¹³C NMR: Reveals the carbon skeleton of the molecule, with characteristic chemical shifts for the carbonyl carbon and the carbons of the heterocyclic ring. acs.orgnih.gov

⁷⁷Se NMR: This technique is specific to selenium-containing compounds and provides direct evidence of the selenium atom's chemical environment. acs.orgnih.gov The chemical shift of the selenium nucleus is highly sensitive to the substitution pattern on the ring. acs.orgnih.gov Unsubstituted selenophene, for instance, has a characteristic resonance, and substitution with an aldehyde group will cause a predictable shift. nih.gov

Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of the molecule, confirming its molecular weight and providing fragmentation patterns that can further verify its structure. acs.org High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition with high accuracy. mdpi.com

Infrared (IR) Spectroscopy: IR analysis is used to identify the functional groups present in the molecule. acs.orgnih.gov A strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde group is a key diagnostic peak. acs.orgnih.gov

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of a compound. nih.gov By using a suitable column and mobile phase, the synthesized compound can be separated from any impurities or starting materials. nih.gov The purity is quantified by comparing the peak area of the main product to the total area of all peaks in the chromatogram. nih.gov Developing a validated HPLC method ensures accuracy and precision in the purity determination. nih.gov

Other Methods:

Elemental Analysis: This method determines the percentage composition of elements (C, H, N, S, and in this case, Se) in the compound. The experimental values are compared with the calculated theoretical values to confirm the empirical formula of the synthesized this compound. acs.orgnih.gov

Sophisticated Reactivity Studies and Derivatization Strategies

Electrophilic and Nucleophilic Reactivity Profiles of the Aldehyde Group

The formyl group in 2-selenophenecarboxaldehyde is a key site for a variety of chemical transformations, including oxidation, reduction, and nucleophilic addition-condensation reactions. These reactions provide pathways to a wide array of functionalized selenophene (B38918) derivatives.

The aldehyde functionality of this compound can be readily oxidized to the corresponding carboxylic acid, 2-selenophenecarboxylic acid. A variety of oxidizing agents can be employed for this transformation, ranging from classic reagents to more modern catalytic systems. While specific studies on this compound are not extensively documented, the oxidation of heteroaromatic aldehydes is a well-established process in organic synthesis. Common and effective methods include the use of potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). More contemporary and milder approaches utilize catalytic systems, which are often preferred due to their selectivity and reduced environmental impact.

| Oxidizing Agent/System | Typical Conditions | Product |

| Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat | 2-Selenophenecarboxylic acid |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0 °C to room temperature | 2-Selenophenecarboxylic acid |

| Silver(I) Oxide (Ag₂O) | Basic aqueous solution | 2-Selenophenecarboxylic acid |

These methods are generally efficient in converting the aldehyde to the carboxylic acid, which serves as a valuable intermediate for the synthesis of esters, amides, and other acid derivatives.

The selective reduction of the aldehyde group in this compound yields the corresponding primary alcohol, (2-selenophenyl)methanol. This transformation is typically achieved with high selectivity using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its mild nature and high chemoselectivity for aldehydes and ketones over other functional groups. orientjchem.orgscispace.comorganic-chemistry.org The reaction is generally carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature.

For reductions requiring stronger agents or different reaction conditions, lithium aluminum hydride (LiAlH₄) can be employed. However, given the generally high reactivity of aldehydes, the milder sodium borohydride is often sufficient and preferred for its operational simplicity and safety. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere, represents another effective method for this reduction.

| Reducing Agent | Typical Solvent | Product |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | (2-Selenophenyl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | (2-Selenophenyl)methanol |

| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol or Ethyl acetate (B1210297) | (2-Selenophenyl)methanol |

The electrophilic carbon of the formyl group in this compound is susceptible to attack by various nucleophiles, leading to a range of addition and condensation products. These reactions are fundamental in carbon-carbon bond formation and the synthesis of more complex molecular architectures.

Two notable examples of such transformations are the Wittig reaction and the Knoevenagel condensation.

The Wittig reaction involves the reaction of this compound with a phosphorus ylide (Wittig reagent) to form an alkene. orientjchem.orgscispace.comnih.govwikipedia.orgstackexchange.com This reaction is a versatile method for introducing a carbon-carbon double bond with control over its geometry. The nature of the substituents on the ylide determines the stereochemical outcome of the reaction.

Reaction Scheme: this compound + Ph₃P=CHR → 2-(alkenyl)selenophene + Ph₃PO

The Knoevenagel condensation is another important carbon-carbon bond-forming reaction where this compound reacts with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives, cyanoacetates) in the presence of a basic catalyst. masterorganicchemistry.comchemistrysteps.comyoutube.comlibretexts.org This reaction typically results in the formation of an α,β-unsaturated product after a subsequent dehydration step.

Reaction Scheme: this compound + CH₂(Z)(Z') --(Base)--> 2-(Z,Z'-disubstituted-ethenyl)selenophene + H₂O (where Z and Z' are electron-withdrawing groups)

| Reaction | Reagents | Product Type |

| Wittig Reaction | Phosphorus ylide (Ph₃P=CHR) | Alkenyl-substituted selenophene |

| Knoevenagel Condensation | Active methylene compound, base | α,β-Unsaturated selenophene derivative |

Regioselective Substitution Reactions on the Selenophene Ring

The selenophene ring in this compound is an aromatic system that can undergo electrophilic substitution reactions. The presence of the electron-withdrawing aldehyde group at the 2-position significantly influences the reactivity and regioselectivity of these substitutions.

Electrophilic halogenation of this compound is expected to be directed by the deactivating and meta-directing nature of the formyl group. However, the inherent reactivity of the selenophene ring, which strongly favors substitution at the α-positions (2- and 5-positions), complicates the positional selectivity. In the case of this compound, the 2-position is blocked. Therefore, electrophilic attack is anticipated to occur primarily at the 5-position, which is the other α-position, and to a lesser extent at the 4-position (meta to the aldehyde). The deactivating effect of the aldehyde group means that harsher reaction conditions may be required for halogenation compared to unsubstituted selenophene.

Common halogenating agents for such reactions include N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) for bromination and chlorination, respectively. The use of a suitable catalyst, such as a Lewis acid, may be necessary to promote the reaction.

| Halogenating Agent | Expected Major Product | Expected Minor Product |

| N-Bromosuccinimide (NBS) | 5-Bromo-2-selenophenecarboxaldehyde | 4-Bromo-2-selenophenecarboxaldehyde |

| N-Chlorosuccinimide (NCS) | 5-Chloro-2-selenophenecarboxaldehyde | 4-Chloro-2-selenophenecarboxaldehyde |

The precise ratio of the 5- to 4-substituted products would depend on the specific reaction conditions and the nature of the halogenating agent.

In general, selenophene is more reactive than thiophene (B33073) towards electrophilic aromatic substitution. This is attributed to the greater polarizability of selenium and the lower aromaticity of the selenophene ring, which makes it more susceptible to attack by electrophiles. This trend in reactivity is observed in reactions such as Vilsmeier-Haack formylation and Friedel-Crafts acylation of the parent heterocycles.

When considering the 2-carboxaldehyde derivatives, both this compound and 2-thiophenecarboxaldehyde are deactivated towards electrophilic substitution due to the electron-withdrawing nature of the aldehyde group. However, it is expected that this compound would still be more reactive than its thiophene counterpart under similar reaction conditions. This difference in reactivity, while diminished by the deactivating substituent, should still be observable. For instance, in a competitive halogenation reaction, this compound would likely react at a faster rate than 2-thiophenecarboxaldehyde.

| Compound | Relative Reactivity in Electrophilic Substitution |

| Selenophene | More reactive |

| Thiophene | Less reactive |

| This compound | More reactive (deactivated) |

| 2-Thiophenecarboxaldehyde | Less reactive (deactivated) |

This reactivity difference can be exploited in synthetic strategies where selective functionalization of a selenophene ring is desired in the presence of a thiophene ring.

Cross-Coupling Reactions Utilizing this compound Derivatives

The selenophene core, particularly when functionalized, serves as a versatile building block in modern organic synthesis. Derivatives of this compound, especially those pre-activated with a halide or an organometallic group (such as tin, zinc, or boron), are valuable substrates for forming new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions mdpi.com. These reactions are fundamental for constructing more complex molecular architectures, leveraging the unique electronic properties of the selenium-containing heterocycle. Palladium-catalyzed methodologies are particularly prominent, enabling the precise and efficient coupling of selenophene moieties to various organic fragments.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for the formation of C(sp²)–C(sp²) bonds, connecting an organoboron species with an organic halide or triflate chemrxiv.org. In the context of selenophene chemistry, this reaction has been effectively employed to synthesize 2-arylselenophenes and 2,5-diarylselenophenes, which are important motifs in materials science and medicinal chemistry.

Research has demonstrated the successful Suzuki coupling of 2-haloselenophenes, which are readily accessible from this compound precursors, with a variety of arylboronic acids. For instance, 2,5-diiodoselenophene can be coupled with arylboronic acids using palladium acetate (Pd(OAc)₂) as the catalyst to yield 2,5-diarylselenophene derivatives researchgate.net. The reaction typically proceeds in the presence of a base, such as potassium carbonate or cesium fluoride, and a phosphine (B1218219) ligand to stabilize the palladium catalyst. The choice of catalyst system, base, and solvent is crucial for achieving high yields and preventing side reactions like homocoupling of the boronic acid.

Table 1: Examples of Suzuki-Miyaura Coupling with Selenophene Derivatives

| Selenophene Substrate | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 2,5-Diiodoselenophene | Arylboronic acid | Pd(OAc)₂ / Phosphine Ligand | 2,5-Diarylselenophene | researchgate.net |

| 2-Bromoselenophene | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-Phenylselenophene | researchgate.net |

| 3-Iodo-benzo[b]selenophene | Arylboronic acid | Pd catalyst | 3-Aryl-benzo[b]selenophene | scispace.com |

These investigations highlight the utility of Suzuki-Miyaura coupling as a robust method for the arylation of the selenophene ring, enabling the synthesis of complex conjugated systems.

Stille Coupling Applications

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide or pseudohalide libretexts.orgorganic-chemistry.org. This reaction is highly valued for its tolerance of a wide variety of functional groups, the stability of the organostannane reagents, and the mild reaction conditions often employed orgsyn.orgwikipedia.org. Selenophene derivatives can participate in Stille coupling either as the organohalide component or as the organostannane partner mdpi.com.

For example, a 2-haloselenophene derivative can be coupled with various aryl-, vinyl-, or alkynylstannanes to introduce new substituents at the 2-position of the selenophene ring. Conversely, 2-(tributylstannyl)selenophene, which can be prepared from 2-lithiated selenophene, can act as the nucleophilic partner in couplings with a wide array of organic electrophiles libretexts.org. The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and can be accelerated by the addition of ligands or additives wiley-vch.de.

The mechanism proceeds through a catalytic cycle involving oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from tin to palladium, and reductive elimination to form the final product and regenerate the Pd(0) catalyst wikipedia.org. The versatility of the Stille reaction makes it a key tool for elaborating the this compound scaffold into more complex target molecules.

Other Palladium-Catalyzed C-H Functionalization Strategies with Selenophene Ligands

Beyond traditional cross-coupling reactions that require pre-functionalized substrates, direct C–H bond functionalization has emerged as a more atom-economical and efficient strategy. Inactivated selenophenes can serve as substrates in various synthetic transformations through palladium-catalyzed direct C–H bond activation mdpi.com. This approach avoids the need to install a leaving group (like a halide) or an organometallic moiety on the selenophene ring, streamlining synthetic pathways.

In these transformations, a palladium catalyst, often in a high oxidation state (Pd(II)), can coordinate to the selenophene ring and cleave a C–H bond, typically with the assistance of a directing group or a specific ligand, to form a cyclometalated intermediate nih.gov. This intermediate then reacts with a coupling partner to form the desired C–C or C–heteroatom bond. The aldehyde of this compound itself can potentially act as a directing group to guide the functionalization to an adjacent C-H bond. The development of suitable ligands is crucial for controlling the reactivity and selectivity of these transformations nih.gov. These strategies represent a frontier in selenophene chemistry, offering novel routes to functionalized derivatives.

Rational Design and Synthesis of Novel this compound Derivatives

The this compound scaffold is an attractive starting point for the rational design and synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science researchgate.net. By leveraging the aldehyde functionality, chemists can construct a diverse range of derivatives through well-established condensation and cyclization reactions.

Selenophene-Containing Flavonols and Styrylchromones

Flavonols and styrylchromones are classes of flavonoid compounds known for their diverse biological activities. The incorporation of a selenophene ring in place of a traditional phenyl group is a rational design strategy to modulate these properties. Research efforts have focused on the design and synthesis of selenium-based flavonols and 2-styrylchromones nih.gov.

The synthesis of selenophene-containing 2-styrylchromones can be achieved through a base-promoted aldol (B89426) condensation reaction between a 2-methylchromone (B1594121) and this compound semanticscholar.org. This reaction builds the characteristic styryl bridge connecting the chromone (B188151) and selenophene rings. Similarly, selenophene-containing flavonols can be synthesized through established methods like the Algar-Flynn-Oyamada reaction, starting from a chalcone (B49325) precursor derived from this compound researchgate.net. Recent studies have detailed the synthesis of several novel selenophene-containing flavonols and 2-styrylchromones for biological evaluation nih.gov.

Table 2: Synthesized Selenophene-Containing Flavonols and 2-Styrylchromones

| Compound Type | Core Structure | R Group (on Selenophene) | Reference |

|---|---|---|---|

| Flavonol | 3-Hydroxy-2-(selenophen-2-yl)-4H-chromen-4-one | H | nih.gov |

| Flavonol | 3-Hydroxy-2-(5-methylselenophen-2-yl)-4H-chromen-4-one | CH₃ | nih.gov |

| 2-Styrylchromone | 2-((E)-2-(selenophen-2-yl)vinyl)-4H-chromen-4-one | H | nih.gov |

| 2-Styrylchromone | 2-((E)-2-(5-methylselenophen-2-yl)vinyl)-4H-chromen-4-one | CH₃ | nih.gov |

Selenophene-Containing Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are key biosynthetic precursors of flavonoids and possess a wide range of pharmacological properties scienceopen.comjchemrev.com. They are typically synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aromatic aldehyde with an aryl ketone .

Novel selenophene-based chalcone analogs have been synthesized by reacting this compound with various substituted acetophenones nih.gov. This reaction creates a molecule featuring a selenophene ring and a substituted phenyl ring connected by an α,β-unsaturated carbonyl system. Several of these synthesized compounds have been investigated for their biological activities. For example, a study reported the synthesis of seven selenophene-based chalcone analogs and evaluated their anticancer activity against human colorectal adenocarcinoma (HT-29) cells researchgate.netnih.gov.

Table 3: Anticancer Activity of Selected Selenophene-Containing Chalcones Against HT-29 Cells

| Compound ID | Description | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound 6 | Selenophene-chalcone analog | 19.98 ± 3.38 | nih.gov |

| Compound 8 | Selenophene-chalcone analog | 38.23 ± 3.30 | nih.gov |

| Compound 10 | Selenophene-chalcone analog | 46.95 ± 5.68 | nih.gov |

The synthesis of these derivatives demonstrates the utility of this compound as a versatile precursor for generating novel, biologically relevant molecules.

Isatin (B1672199) and Indole (B1671886) Derivatives incorporating Selenophene Moieties

The integration of selenophene moieties into isatin and indole scaffolds has emerged as a significant strategy in synthetic chemistry for the development of novel heterocyclic systems. These hybrid structures are of considerable interest due to the unique chemical properties endowed by the selenium atom. Sophisticated reactivity studies have focused on creating both fused and non-fused derivatives, leveraging the distinct functionalities of each heterocyclic component.

The chemical reactivity of isatin, particularly at the C3-carbonyl group, provides a direct pathway for the incorporation of a selenophene ring. A primary method for achieving this is through base-catalyzed condensation reactions, such as the Knoevenagel condensation. organic-chemistry.orgwikipedia.org In a typical synthesis, isatin or its N-substituted derivatives are reacted with a compound containing an active methylene group adjacent to a selenophene ring. However, a more direct and common approach involves the condensation of an indolin-2-one (oxindole) with this compound. The reactive methylene group at the C3 position of the indolin-2-one undergoes nucleophilic addition to the carbonyl group of the selenophene aldehyde, followed by dehydration to yield a 3-(selenophen-2-ylmethylene)indolin-2-one derivative. This reaction is generally carried out in the presence of a base catalyst like piperidine (B6355638) or in an acidic medium.

This synthetic strategy allows for a diverse range of substituents to be placed on the isatin nitrogen, the isatin aromatic ring, and the selenophene ring, enabling the fine-tuning of the molecule's electronic and steric properties.

Table 1: Synthesis of 3-(Selenophen-2-ylmethylene)indolin-2-one Derivatives via Knoevenagel Condensation

| Entry | Isatin/Indolin-2-one Derivative | Aldehyde | Catalyst/Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Indolin-2-one | This compound | Piperidine/Ethanol | 3-(Selenophen-2-ylmethylene)indolin-2-one | ~85-95 |

| 2 | 1-Methylindolin-2-one | This compound | Piperidine/Ethanol | 1-Methyl-3-(selenophen-2-ylmethylene)indolin-2-one | ~88-96 |

Beyond simple condensation, more complex fused heterocyclic systems combining indole and selenophene have been synthesized. One notable strategy involves the electrophilic cyclization of 3-(arylalkynyl)indoles with selenium dichloride (SeCl₂), prepared in situ, to form 2-arylselenopheno[2,3-b]indoles. researchgate.net This atom-economic, one-pot protocol provides a convenient route to tricyclic products in moderate to very good yields. researchgate.net Another approach involves a metal-free, three-component assembly of indoles, aromatic ketones, and selenium powder, promoted by iodine monobromide (IBr), to create the selenopheno[2,3-b]indole motif through a double C-H selenylation/annulation process. dntb.gov.ua

These synthetic methodologies highlight the versatile reactivity of indole and selenophene precursors. The resulting fused systems, such as selenopheno[3,2-b]indoles, have also been constructed from 3-aminoselenophene substrates via Fischer indolization, demonstrating the modularity of these synthetic routes. dntb.gov.ua The reactivity of these fused systems allows for further derivatization, such as palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, and Heck) on halogenated intermediates to build more complex molecular architectures.

The incorporation of the selenophene moiety significantly influences the electronic properties and reactivity of the parent isatin or indole structure. These derivatives serve as important scaffolds for further chemical exploration and as building blocks in the synthesis of more complex heterocyclic compounds. researchgate.net

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-Selenophenecarboxaldehyde, offering detailed insights into its molecular framework.

High-Resolution ¹H NMR Investigations

High-resolution proton (¹H) NMR spectroscopy is instrumental in identifying the hydrogen atoms within the this compound molecule. The ¹H NMR spectrum provides critical information based on chemical shifts, signal multiplicities, and coupling constants, which are influenced by the electronic environment of the protons. nih.govyoutube.com

The aldehyde proton characteristically appears as a singlet in the downfield region of the spectrum, typically between δ 9.8 and 10.2 ppm. This significant downfield shift is attributed to the deshielding effect of the adjacent carbonyl group. The protons on the selenophene (B38918) ring give rise to distinct signals, and their coupling patterns provide information about their relative positions. The analysis of these signals is crucial for confirming the substitution pattern on the heterocyclic ring. researchgate.net

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehyde (-CHO) | 9.8-10.2 | Singlet | N/A |

| Ring Protons | Variable | Doublet, Triplet | Variable |

¹³C NMR Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. ceitec.cz Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org

The carbonyl carbon of the aldehyde group is highly deshielded and resonates at a characteristic downfield chemical shift, generally around 190 ppm. The carbon atoms of the selenophene ring appear at distinct chemical shifts, which are influenced by the electronegativity of the selenium atom and the electron-withdrawing nature of the aldehyde substituent. uoi.gr

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~190 |

| Ring Carbons | Variable |

⁷⁷Se NMR Spectroscopy for Selenium Heterocycle Characterization

Selenium-77 (⁷⁷Se) NMR spectroscopy is a powerful and direct method for characterizing selenium-containing compounds like this compound. researchgate.net The ⁷⁷Se nucleus is spin active (I = 1/2) with a natural abundance of 7.63%, allowing for direct observation of the selenium atom's environment. huji.ac.il This technique provides valuable information about the electronic structure and bonding of the selenium atom within the heterocyclic ring. nih.gov The chemical shift of the ⁷⁷Se nucleus is highly sensitive to its local electronic environment, making it a key tool for confirming the presence and integrity of the selenophene ring. huji.ac.ilsemmelweis.hu

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for determining the precise molecular weight of this compound. taylorfrancis.comresearchgate.net HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule with a high degree of confidence. researchgate.netchimia.ch This technique can differentiate between compounds with the same nominal mass but different elemental formulas, providing unambiguous confirmation of the molecular formula, C₅H₄OSe. nih.gov The experimentally determined monoisotopic mass should closely match the calculated theoretical mass. nih.gov

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis provides quantitative information about the elemental composition of a compound, serving as a fundamental method for confirming its stoichiometry. measurlabs.com For this compound (C₅H₄OSe), elemental analysis determines the weight percentages of carbon, hydrogen, and selenium. nih.gov The experimentally determined percentages should align with the theoretical values calculated from the molecular formula, thus verifying the empirical and molecular formula of the compound. youtube.com

| Element | Theoretical Weight % |

|---|---|

| Carbon (C) | 37.75 |

| Hydrogen (H) | 2.53 |

| Oxygen (O) | 10.06 |

| Selenium (Se) | 49.65 |

Advanced Chromatographic Techniques for Purity Assessment

Advanced chromatographic techniques are indispensable for assessing the purity of this compound. researchgate.net These methods separate the target compound from any impurities, starting materials, or by-products. oup.com.au

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for purity assessment. ijrpc.com A sample of this compound is dissolved in a suitable solvent and injected into the HPLC system. The compound is then separated on a stationary phase, and its retention time and peak purity are determined.

Gas Chromatography (GC): For volatile compounds like this compound, GC can be an effective method for purity analysis. The sample is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the stationary phase.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of purity. ijrpc.comadarshcollege.in By comparing the sample spot with a standard, the presence of impurities can be qualitatively assessed.

These chromatographic methods are crucial for ensuring that the characterized this compound is of high purity, which is essential for its use in subsequent applications. ijnrd.org

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of 2-selenophenecarboxaldehyde at a molecular level. researchgate.net These computational techniques, particularly Density Functional Theory (DFT), have become indispensable for studying the conformational landscape and electronic properties of heterocyclic aldehydes. nih.govunipd.itnih.govmdpi.com

This compound can exist in two planar conformations, Se,O-cis and Se,O-trans, defined by the relative orientation of the selenium atom and the carbonyl oxygen. DFT calculations have been employed to determine the relative stabilities of these conformers. Studies have shown that the Se,O-cis conformer is more stable than the Se,O-trans conformer. sibran.ru This preference is analogous to what is observed in similar heterocyclic aldehydes. researchgate.net

Table 1: Calculated Conformational Energy Difference

| Conformer | Relative Energy (kcal/mol) | Stability |

| Se,O-cis | 0.00 | More Stable |

| Se,O-trans | 1.84 sibran.ru | Less Stable |

| Note: Calculations performed using Density Functional Theory. |

The interconversion between the cis and trans conformers proceeds through a transition state, and the energy required for this rotation is known as the rotational barrier. Theoretical studies on analogous furan (B31954) and thiophene (B33073) carboxaldehydes have used DFT to calculate these barriers. researchgate.net For these related compounds, the rotational barrier is consistently larger than the energy difference between the conformers. researchgate.net It has also been observed that the polarity of the solvent can influence the relative stability of the conformers and the height of the rotational barrier. researchgate.net

Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy for the different conformers and the transition state can also be derived from these computational studies, providing a more complete picture of the conformational equilibrium. researchgate.net

Computational Modeling of Dipole Moments and Charge Distribution

Theoretical calculations show that the dipole moment can vary significantly between different conformers. mdpi.com The charge distribution, often analyzed using methods like Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. nih.govias.ac.in This information is critical for understanding intermolecular interactions and predicting sites of electrophilic or nucleophilic attack. mdpi.com The electron density distribution can be visualized using molecular electrostatic potential (MEP) maps, which highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. nih.gov

Investigation of Aromaticity and Electronic Delocalization in the Selenophene (B38918) Ring

The selenophene ring is an aromatic system, a property characterized by cyclic delocalization of π-electrons that confers significant stability. rsc.org Aromaticity is a complex and multifaceted concept, and various computational indices are used to quantify it, including those based on structure, energy, and magnetic properties. researchgate.netmdpi.com

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations typically model isolated molecules (gas phase), molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as a liquid or solid. mdpi.com MD simulations treat molecules using classical mechanics and can model the interactions between a large number of this compound molecules over time. dovepress.comkashanu.ac.ir

These simulations provide insights into how the molecules pack together and the nature of the intermolecular forces, such as van der Waals forces and dipole-dipole interactions. kashanu.ac.irplos.org By analyzing the trajectories of the molecules, properties like the radial distribution function can be calculated to understand the local structure and ordering within the system. kashanu.ac.ir MD simulations are particularly useful for understanding how intermolecular interactions govern the macroscopic properties of the substance. researchgate.net

Applications in Advanced Materials Science and Engineering

Development of Organic Electronic Materials

2-Selenophenecarboxaldehyde is a key precursor in the synthesis of organic electronic materials, where the integration of the selenophene (B38918) ring can significantly influence the material's performance in devices. Current time information in Bangalore, IN. The selenium atom, being larger and more polarizable than sulfur, often imparts desirable characteristics such as enhanced intermolecular interactions and charge carrier mobility.

Conjugated polymers and oligomers are the cornerstone of plastic electronics, valued for their solution processability, flexibility, and tunable electronic properties. electrochemsci.org this compound serves as a fundamental building block for these materials. Through various chemical reactions, such as the Vilsmeier-Haack reaction on a selenophene precursor, this aldehyde can be synthesized and subsequently used in polymerization reactions. Current time information in Bangalore, IN.

The aldehyde functional group provides a reactive site for extending the conjugated system, allowing it to be incorporated into larger polymer backbones. These selenophene-containing polymers are explored for a range of applications due to their unique properties. electrochemsci.orgscispace.com The resulting macromolecular structures often exhibit improved stability and electron-accepting capabilities, which are critical for the performance of electronic devices. Current time information in Bangalore, IN. The ability to create complex and extended π-conjugated systems is essential for efficient charge transport, a key requirement for most organic electronic applications. chemisgroup.us

In the field of organic photovoltaics (OPVs), the efficiency of devices is critically dependent on the light-absorbing and charge-transporting properties of the active layer materials. The incorporation of selenophene units, derived from precursors like this compound, into the conjugated polymers used in OPVs has been shown to be a successful strategy for performance enhancement. electrochemsci.org

Table 1: Impact of Selenophene Incorporation on Polymer Properties for OPVs

| Property | Effect of Selenophene Inclusion | Reference |

| Bandgap | Generally lowered, leading to broader light absorption. | chemisgroup.us |

| Charge Carrier Mobility | Often improved due to enhanced intermolecular interactions. | electrochemsci.org |

| Device Performance | Can lead to higher power conversion efficiencies in solar cells. | electrochemsci.org |

Field-effect transistors (FETs) are fundamental components of modern electronics, and organic field-effect transistors (OFETs) represent a key area of research for flexible and low-cost electronics. researchgate.netnih.gov Selenophene-containing materials, synthesized using this compound as a starting material, have demonstrated significant promise in OFET applications. nih.gov

Sensing Technologies Based on Selenophene Derivatives

The reactivity of the aldehyde group in this compound allows for the straightforward synthesis of derivatives that can act as chemical sensors. These sensors leverage the electronic changes within the selenophene ring upon interaction with specific analytes.

This compound is a valuable precursor for the synthesis of Schiff base ligands, a class of compounds widely recognized for their ability to form stable complexes with metal ions. researchgate.netscielo.org.mx The condensation reaction between this compound and a primary amine yields a Schiff base containing an imine (-C=N-) group. This imine nitrogen, along with the selenium atom of the selenophene ring, can act as a coordination site for metal ions.

The binding of a metal ion to the Schiff base derivative perturbs the electronic structure of the conjugated system, leading to a detectable change in its optical or electrochemical properties. mdpi.com This change, which can be a shift in the UV-visible absorption spectrum (colorimetric sensing) or a change in fluorescence intensity (fluorometric sensing), forms the basis of a chemical sensor. nih.gov Schiff bases are known to be versatile for detecting a wide range of metal ions, and by modifying the structure of the amine used in the synthesis, the selectivity towards specific metal ions can be tuned. researchgate.netmdpi.com This makes derivatives of this compound highly promising for the development of selective and sensitive metal ion chemosensors. electrochemsci.orgnih.gov

Table 2: Principles of Schiff Base Sensors Derived from Aldehydes

| Sensor Component | Function | Detection Principle | Reference |

| Schiff Base Ligand | Forms a complex with the target metal ion. | Colorimetric or Fluorometric | scielo.org.mxmdpi.com |

| Selenophene Ring | Participates in the conjugated system and influences electronic properties. | Change in absorption or emission spectra upon ion binding. | nih.gov |

| Imine Group (-C=N-) | Acts as a primary binding site for the metal ion. | Perturbation of the electronic system. | researchgate.net |

Sensors derived from selenophenes have potential applications in environmental monitoring due to their ability to detect various pollutants. rsc.orgnih.gov The development of robust and sensitive chemical sensors is crucial for monitoring the quality of air, water, and soil. rsc.org

Polymers and materials incorporating the selenophene moiety can be designed to interact with specific environmental contaminants, including heavy metal ions and certain organic compounds. researchgate.netmdpi.com For instance, chemosensors based on Schiff base derivatives of this compound can be employed for the detection of toxic heavy metal ions like lead (Pb²⁺), mercury (Hg²⁺), and cadmium (Cd²⁺) in water samples. mdpi.com The high sensitivity of these sensors could allow for the detection of pollutants at very low concentrations, which is essential for environmental protection and public health. rsc.org The versatility in the design of these sensors opens up possibilities for creating sensor arrays capable of detecting multiple pollutants simultaneously.

Optoelectronic Device Fabrication with this compound Analogues

The incorporation of selenophene units, derived from precursors like this compound, into conjugated organic materials has become a highly effective strategy for advancing optoelectronic devices, particularly in the realm of organic solar cells (OSCs) and field-effect transistors (FETs). The unique electronic properties of selenium, when compared to its lighter chalcogen counterpart sulfur (thiophene), lead to significant improvements in device performance. Research has consistently demonstrated that substituting thiophene (B33073) with selenophene in the molecular backbone of photoactive materials can enhance power conversion efficiencies (PCE), charge carrier mobility, and light absorption characteristics. researchgate.netmdpi.comnsf.gov

The primary advantages of using selenophene-based materials stem from selenium's lower aromaticity and higher polarizability compared to sulfur. mdpi.comresearchgate.net This results in a reduced bandgap and a lower highest occupied molecular orbital (HOMO) energy level in the resultant polymers and small molecules. mdpi.comrsc.org Consequently, these materials can absorb a broader range of the solar spectrum, leading to higher short-circuit current densities (Jsc). rsc.orgrsc.org Furthermore, the presence of selenium atoms can facilitate stronger intermolecular interactions, promoting better molecular packing and ordering in thin films, which is crucial for efficient charge transport. mdpi.comresearchgate.net

Research Findings in Organic Solar Cells (OSCs)

The strategic use of selenophene-containing analogues has led to notable advancements in the efficiency of various types of organic solar cells.

In the development of single-component organic solar cells (SCOSCs), a double-cable conjugated polymer incorporating selenophene was synthesized. This material exhibited a red-shifted absorption spectrum and good crystallinity, resulting in a device with a high PCE of 6.25% and a significant photocurrent of 12.68 mA cm⁻². rsc.org

For all-polymer solar cells (all-PSCs), researchers developed a multi-selenophene-containing polymerized small molecule acceptor (PSMA) named PFY-3Se. chemistryviews.org The synthesis involved creating a monomer with aldehyde end-groups which was then polymerized. Compared to its thiophene-based analogue (PFY-0Se), PFY-3Se showed red-shifted absorption and improved electron mobility. All-PSCs fabricated with PFY-3Se as the acceptor achieved a remarkable PCE of 15.1%, significantly outperforming the 13.0% efficiency of the thiophene-based version. chemistryviews.org

In more conventional bulk-heterojunction (BHJ) OSCs, the replacement of thiophene with selenophene has also yielded superior results. A comparative study between two D–π–A–π–D (Donor-π bridge-Acceptor-π bridge-Donor) small molecules, VC6 (thiophene-based) and VC7 (selenophene-based), demonstrated the clear benefit of selenium. The VC7-based device, blended with PC₇₁BM, reached a PCE of 9.24%, a 27% increase over the 7.27% achieved by the VC6-based cell. rsc.org This improvement was attributed to the extended absorption profile, higher hole mobility, and more balanced charge transport of the selenophene-containing molecule. rsc.org

Similarly, the polymer PSeTPTI, which copolymerizes a selenophene unit with a pentacyclic acceptor unit, was used to fabricate a solar cell with a PCE of 6.04%. This polymer was noted for its narrow optical bandgap and high hole mobility of 0.26 cm² V⁻¹ s⁻¹. rsc.org Another study focused on poly(5,5′-bis(3-dodecylthiophene-2-yl)2–2′-biselenophene) (PDT2Se2), which demonstrated higher charge carrier mobilities than its all-thiophene analogue, PQT-12. Optimized devices using a PDT2Se2:PCBM blend achieved a PCE of 1.4%. researchgate.net

The table below summarizes the performance of various optoelectronic devices fabricated using this compound analogues.

| Device Type | Selenophene-Based Material | Key Performance Metrics |

| Single-Component OSC | Selenophene double-cable polymer | PCE: 6.25%, Jsc: 12.68 mA/cm² rsc.org |

| All-Polymer OSC | PBDB-T:PFY-3Se | PCE: 15.1%, Jsc: 23.6 mA/cm², FF: 0.737 mdpi.com |

| BHJ OSC | VC7:PC₇₁BM | PCE: 9.24%, Jsc: 15.98 mA/cm², Voc: 0.89 V, FF: 0.66 rsc.org |

| BHJ OSC | PSeTPTI:PC₇₁BM | PCE: 6.04%, Hole Mobility: 0.26 cm²/Vs rsc.org |

| BHJ OSC | PDT2Se2:PCBM | PCE: 1.4%, Jsc: 4.3 mA/cm², Voc: 0.69 V, FF: 47% researchgate.net |

Comprehensive Biomedical and Pharmaceutical Research

Investigation of Antioxidant Activity and Redox Modulation

The antioxidant potential of organoselenium compounds, including derivatives of selenophene (B38918), is a subject of ongoing research. These compounds are investigated for their ability to counteract oxidative stress, a condition implicated in numerous chronic diseases. mdpi.com

Mechanisms of Action in Modulating Oxidative Stress

The primary mechanism by which compounds like 2-Selenophenecarboxaldehyde are thought to exert their antioxidant effects is through the modulation of redox status within the cellular environment. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. mdpi.com Selenoproteins, which incorporate selenium in the form of the amino acid selenocysteine (B57510), play a crucial role in this process. nih.gov

The antioxidant action of selenophene derivatives has been explored using various methods, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and squarewave voltammetry (SWV). mdpi.com These electrochemical techniques help to determine the redox characteristics of the compounds. The detection of anodic peaks during the oxidation of selenophene and its derivatives indicates their capacity to act as antiperoxyradical agents, meaning they can neutralize oxidizing species like peroxyradicals. mdpi.com It is proposed that one molecule of these antioxidants can potentially capture multiple peroxyl radicals. mdpi.com However, the actual efficiency may be influenced by competing two-electron oxidation reactions that can generate other radical species. mdpi.com

The interaction with stable radicals like 2,2ʹ-diphenyl-1-picrylhydrazyl (DPPH) is another method used to assess antiradical activity. mdpi.com The ability of selenophene derivatives to reduce the concentration of DPPH provides a measure of their radical-scavenging capacity. mdpi.com

Enhancement of Cellular Antioxidant Defenses

Beyond direct radical scavenging, certain compounds can enhance the body's endogenous antioxidant defense systems. nih.gov This can involve the upregulation of antioxidant enzymes. For instance, selenium supplementation has been shown to increase the levels of ascorbate (B8700270) (Vitamin C) and glutathione (B108866) (GSH), as well as the activity of enzymes such as ascorbate peroxidase (APX), glutathione reductase (GR), and glutathione peroxidase (GPX) in certain biological systems under stress. nih.gov Glutathione peroxidases are particularly important as they break down hydrogen peroxide and lipid peroxides. nih.gov

Evaluation of Antimicrobial Properties

The rise of antibiotic resistance necessitates the search for new antimicrobial agents. nih.govnih.gov Organoselenium compounds are among the various chemical classes being investigated for their potential to combat pathogenic microorganisms.

Antibacterial Effects Against Specific Bacterial Strains (e.g., MRSA)

Derivatives of selenophene are being explored for their activity against clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). While specific data on this compound's direct action against MRSA is an area of active research, related selenium-containing compounds and other phytochemicals have demonstrated notable antibacterial effects. For example, certain flavonoids have shown the ability to rapidly kill MRSA by disrupting the bacterial membrane. nih.gov High-throughput screening using models like Caenorhabditis elegans infected with MRSA has identified novel antistaphylococcal compounds with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range. nih.gov

Proposed Mechanisms of Action in Bacterial Cell Disruption

The antimicrobial action of various compounds can involve several mechanisms that lead to bacterial cell disruption. nih.gov A primary target is often the bacterial cell membrane. nih.gov Disruption of the membrane's integrity can lead to increased permeability and the dissipation of the proton motive force, which is essential for cellular energy production. nih.gov This can ultimately result in cell lysis. nih.gov

Another mechanism involves the inhibition of key bacterial processes. Some phytochemicals are known to inhibit peptidoglycan synthesis, a crucial component of the bacterial cell wall. nih.gov Others can interfere with quorum sensing, the signaling mechanism that bacteria use to coordinate group behaviors, including biofilm formation. nih.gov The outer membrane of Gram-negative bacteria, with its lipopolysaccharide layer, often presents a barrier to hydrophobic antimicrobial compounds. nih.gov However, some agents are still able to penetrate this barrier and exert their effects.

Exploration of Anticancer Potential

The potential of selenium-containing compounds as anticancer agents is an area of intense scientific inquiry. nih.gov Research has explored the effects of various selenophene derivatives on different cancer cell lines.

Studies have shown that certain selenium-based chalcones, flavonols, and 2-styrylchromones exhibit significant biological effects against cancer cells. nih.gov For instance, selenium-containing chalcones have been evaluated against HT-29 human colorectal adenocarcinoma cells. nih.gov Further research has extended to the impact of selenium-based flavonols and 2-styrylchromones on human lung cancer cells, including A549, H1975, CL1-0, and CL1-5, as well as their effects on normal lung fibroblast MRC5 cells for comparison. nih.gov

One particular selenophene derivative, 2,5-bis(5-hydroxymethyl-2-selenienyl)-3-hydroxymethyl-N-methylpyrrole, has demonstrated a broad range of activity against several human cancer cell lines. nih.gov The effects of this compound were found to be dependent on the dose and the duration of exposure, causing an increase in the activity of caspases 3 and 9, which are key enzymes in the apoptotic pathway. nih.gov This compound also showed selectivity for cancer cells, inducing apoptotic events and DNA double-strand breaks. nih.gov

The pro-oxidant activity of some selenium compounds at higher concentrations is another mechanism being explored for cancer therapy. mdpi.com By generating reactive oxygen species, these compounds can induce oxidative stress specifically within cancer cells, leading to their death. mdpi.com

Induction of Apoptosis in Various Cancer Cell Lines

Various selenium-containing compounds have demonstrated the ability to induce apoptosis, or programmed cell death, in a range of cancer cell lines. nih.gov The specific mechanisms can vary depending on the chemical form of the selenium compound and the type of cancer cell being studied. nih.gov The induction of apoptosis is a critical mechanism for the anti-cancer effects of these compounds. mdpi.com

For instance, studies on novel acylselenoureas and Se-acylisoselenoureas, which are derivatives of selenium, have shown significant antiproliferative activity. In a broad screening against 60 different human cancer cell lines, several compounds demonstrated potent growth inhibition. mdpi.com One notable compound, derived from the reaction of potassium selenocyanate (B1200272) with 4-methylbenzoyl chloride and N,N'-diisopropylcarbodiimide, proved to be a potent inducer of apoptosis in prostate cancer cells (DU-145). mdpi.com Treatment with this compound led to a decrease in pro-caspase-9 expression and a subsequent increase in the cleavage and activation of caspase-3, a key executioner of apoptosis. mdpi.com Further evidence of apoptosis was supported by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. mdpi.com

The sensitivity of cancer cells to apoptosis-inducing agents can be influenced by the expression levels of proteins in the Bcl-2 family. nih.gov For example, in prostate cancer cell lines, resistance to apoptosis has been linked to the absence of the pro-apoptotic protein Bax or the overexpression of the anti-apoptotic protein Bcl-x(L). nih.gov Selenium compounds can modulate these pathways. Some selenocompounds, like 1,4-phenylenebis(methylene)selenocyanate (B1200050) (p-XSC), have been shown to induce apoptosis in prostate cancer cells by decreasing the phosphorylation of Akt, a protein kinase that promotes cell survival by inhibiting apoptotic proteins like Bad. nih.gov

Different human cancer cell lines exhibit varying sensitivity to selenium compounds. Selenium nanoparticles (SeNPs) have been shown to induce apoptosis in glioblastoma (A-172), colorectal adenocarcinoma (Caco-2), prostate carcinoma (DU-145), and breast adenocarcinoma (MCF-7) cell lines in a concentration-dependent manner. mdpi.com The apoptotic response is often mediated by the generation of calcium signals and endoplasmic reticulum (ER) stress. mdpi.com

| Cell Line | Compound Type | Observed Apoptotic Effect | Reference |

| DU-145 (Prostate) | Acylselenourea derivative | Inhibition of cell growth, downregulation of pro-caspase-9, activation of caspase-3, downregulation of Bcl-2, upregulation of Bax. | mdpi.com |

| LNCaP (Prostate) | p-XSC | Apoptosis induction via decreased Akt phosphorylation. | nih.gov |

| A-172 (Glioblastoma) | Selenium Nanoparticles | Apoptosis induction, generation of calcium signals, ER stress. | mdpi.com |

| MCF-7 (Breast) | Selenium Nanoparticles | Apoptosis induction, generation of calcium signals, ER stress. | mdpi.com |

| HCT116 (Colon) | Sodium Selenite | Apoptosis associated with activation of c-Jun NH2 terminal kinase (JNK). | nih.gov |

Inhibition of Cancer Cell Proliferation

Beyond inducing apoptosis, this compound and its related compounds can inhibit the proliferation of cancer cells. The loss of selenoprotein F (SELENOF), a 15-kDa selenoprotein, has been shown to increase the proliferation of non-tumorigenic and breast cancer cells. nih.gov Cells lacking SELENOF exhibit a significant increase in the incorporation of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) into newly synthesized DNA and higher expression of the proliferation marker Ki67. nih.gov

Conversely, the overexpression of SELENOF in MCF-7 breast cancer cells leads to an increase in the levels of p21 and p27, which are cyclin-dependent kinase (CDK) inhibitor proteins. nih.gov These proteins block the activity of CDK2, a key enzyme in cell cycle progression, thereby halting cell proliferation. nih.gov Treatment of cells lacking SELENOF with a CDK2 inhibitor significantly reduces their viability, highlighting the role of this pathway. nih.gov

Studies on various selenium compounds confirm their antiproliferative effects. Novel acylselenourea derivatives have demonstrated potent growth inhibition across a panel of cancer cell lines, including breast (MDA-MB-231), lung (HTB-54), prostate (DU-145), and colon (HCT-116). mdpi.com Several of these compounds showed GI₅₀ (concentration for 50% growth inhibition) values in the low micromolar range. mdpi.com For example, a compound synthesized from 2-thiophenecarbonyl chloride, a structural analog of this compound's precursor, exhibited significant growth inhibition in breast cancer cell lines. mdpi.com

| Cell Line | Compound/Protein | Effect on Proliferation | Mechanism | Reference |

| MCF-10A (Breast) | SELENOF Knockout | Increased proliferation | Reduced p21 and p27 levels, accumulation in S-phase. | nih.gov |

| MCF-7 (Breast) | SELENOF Overexpression | Decreased proliferation | Increased p21 and p27 levels. | nih.gov |

| MDA-MB-231 (Breast) | Acylselenourea derivative | Growth inhibition (GI₅₀ < 10 µM) | Not specified | mdpi.com |

| HTB-54 (Lung) | Acylselenourea derivative | Growth inhibition (GI₅₀ < 10 µM) | Not specified | mdpi.com |

| DU-145 (Prostate) | Acylselenourea derivative | Growth inhibition (GI₅₀ < 10 µM) | Not specified | mdpi.com |

| HCT-116 (Colon) | Acylselenourea derivative | Growth inhibition (GI₅₀ < 10 µM) | Not specified | mdpi.com |

Mediation through Redox Signaling Pathways and Caspase Activation

The anticancer activities of selenium compounds are frequently mediated through the modulation of cellular redox balance and the activation of caspase cascades. nih.govnih.gov Many selenium compounds induce oxidative stress by generating reactive oxygen species (ROS) within cancer cells. mdpi.comfrontiersin.org This increase in ROS can trigger apoptotic pathways. mdpi.com

For example, the cytotoxicity of an active acylselenourea derivative (compound 4) in cancer cells was found to be partially induced by the production of ROS. mdpi.com This oxidative stress then leads to the activation of the apoptotic machinery. mdpi.com The process involves caspases, which are a family of proteases essential for programmed cell death. nih.gov Selenium compounds can activate initiator caspases, such as caspase-2 and caspase-9, and executioner caspases, like caspase-3. nih.govmdpi.com

Caspase-2 has been identified as a key sensor of cellular redox status. nih.gov It can be activated by oxidative stress and, in turn, initiate an antioxidant defense system or, if the stress is too severe, trigger apoptosis. nih.gov The activation of caspase-9 is often linked to the mitochondrial (intrinsic) pathway of apoptosis. As seen with an acylselenourea derivative in DU-145 prostate cancer cells, a reduction in pro-caspase-9 levels indicates its cleavage and activation, which then leads to the processing and activation of caspase-3, culminating in cell death. mdpi.com

Redox-sensitive transcription factors like nuclear factor κB (NF-κB) are also involved. nih.gov NF-κB pathways are crucial for cancer cell proliferation and survival, and their modulation by selenium compounds can contribute to anti-cancer effects. mdpi.com

Neuroprotective Effects and Associated Mechanisms

Organoselenium compounds are being investigated for their potential to protect neurons from damage in various neurological conditions. nih.govmdpi.com The neuroprotective effects are often attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties. nih.govmdpi.com

For example, selenium nanoparticles (SeNPs) have demonstrated a neuroprotective role in rats subjected to chronic stress, a condition known to induce detrimental changes in the prefrontal cortex and hippocampus. nih.gov Treatment with SeNPs was shown to ameliorate anxiety- and depressive-like behaviors by exerting antioxidant, anti-inflammatory, and anti-apoptotic effects in the brain. nih.gov This included a reduction in the oxidative stress marker malondialdehyde (MDA) and the pro-inflammatory cytokine TNF-α, along with a decrease in the apoptotic marker caspase-3. nih.gov

Derivatives of ebselen (B1671040), an organoselenium compound, have also shown promise as neuroprotective agents. nih.gov In a cellular model of ischemia (oxygen-glucose deprivation/reperfusion), several ebselen derivatives were able to significantly increase the viability of human neuroblastoma SH-SY5Y cells. nih.gov These compounds also exhibited anti-inflammatory activity by reducing the release of nitric oxide (NO) and TNF-α from activated microglial cells. nih.gov The neuroprotective mechanisms of such compounds often involve the modulation of key signaling pathways, such as the activation of NRF2, which increases the expression of antioxidant enzymes. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) is the study of how the chemical structure of a molecule influences its biological activity. wikipedia.org By making systematic changes to a molecule's structure, researchers can identify the chemical groups (pharmacophores) responsible for its effects and optimize its potency. wikipedia.orgyoutube.com

In the context of this compound derivatives, SAR studies have provided insights into designing more potent anti-cancer agents. Research on a series of novel acylselenoureas and Se-acylisoselenoureas revealed key structural features that influence cytotoxicity against cancer cells. mdpi.com

One study synthesized and tested 22 novel selenium-containing molecules. mdpi.com It was found that compounds derived from 2-thiophenecarbonyl chloride, a close structural analog to the precursor of this compound, exhibited high selectivity for inhibiting breast cancer cells (MDA-MB-231) compared to normal cells. mdpi.com Specifically, compounds 10 and 17 from this series, which feature the 2-thiophenecarbonyl moiety, showed the highest selectivity indices (4.83 and 4.15, respectively) for the breast cancer cell line. mdpi.com This suggests that the thiophene (B33073) ring (and by extension, the structurally similar selenophene ring) is a favorable feature for this biological activity.